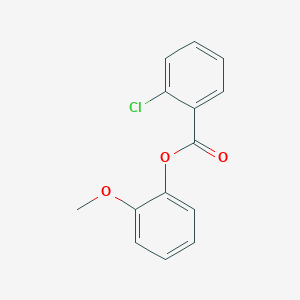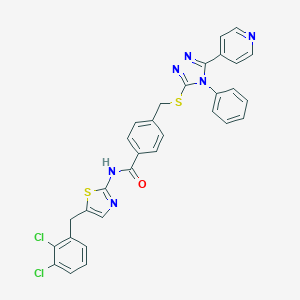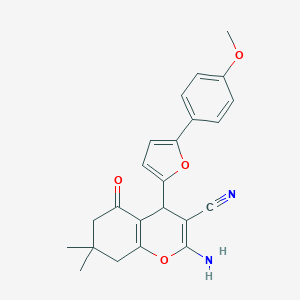
2-Methoxyphenyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyphenyl 2-chlorobenzoate, also known as O-Methyl Salicyloyl Chloride, is a chemical compound with the molecular formula C8H7ClO3. It is a white crystalline solid that is commonly used in organic synthesis. This compound is widely used in the pharmaceutical industry, agrochemical industry, and other chemical industries.
Mécanisme D'action
The mechanism of action of 2-Methoxyphenyl 2-chlorobenzoate is not fully understood. However, it is believed that this compound inhibits the activity of cyclooxygenase, which is an enzyme responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the activity of cyclooxygenase, 2-Methoxyphenyl 2-chlorobenzoate reduces the production of prostaglandins and, therefore, reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-Methoxyphenyl 2-chlorobenzoate has various biochemical and physiological effects. It has anti-inflammatory, analgesic, and antipyretic properties. It reduces inflammation by inhibiting the production of prostaglandins. It reduces pain by blocking the transmission of pain signals to the brain. It reduces fever by acting on the hypothalamus, which is responsible for regulating body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxyphenyl 2-chlorobenzoate has several advantages for lab experiments. It is readily available and easy to synthesize. It is stable and can be stored for a long time. It is also relatively cheap. However, it has some limitations. It is toxic and can cause skin and eye irritation. It should be handled with care and stored in a well-ventilated area. It is also not very soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the research on 2-Methoxyphenyl 2-chlorobenzoate. One possible direction is to investigate its potential as an antifungal and antibacterial agent. Another direction is to explore its potential as an anti-tumor agent. Further research is also needed to understand its mechanism of action and to develop more efficient synthesis methods. Additionally, the toxicity of this compound should be further investigated to ensure its safe use in various applications.
Conclusion:
2-Methoxyphenyl 2-chlorobenzoate is a widely used chemical compound with various scientific research applications. It has anti-inflammatory, analgesic, and antipyretic properties and is used in the synthesis of various biologically active compounds. It has advantages for lab experiments but also has some limitations and should be handled with care. Further research is needed to explore its potential in various applications and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 2-Methoxyphenyl 2-chlorobenzoate involves the reaction between O-methyl salicylic acid and thionyl chloride. The reaction takes place in the presence of a catalyst, usually pyridine, and produces 2-Methoxyphenyl 2-chlorobenzoate as the final product. The reaction can be represented as follows:
2-Methoxyphenyl 2-chlorobenzoate Salicylic Acid + Thionyl Chloride + Pyridine → 2-Methoxyphenyl 2-chlorobenzoate + Hydrogen Chloride
Applications De Recherche Scientifique
2-Methoxyphenyl 2-chlorobenzoate has various scientific research applications. It is used as a starting material for the synthesis of various biologically active compounds. It is used in the synthesis of salicyloyl-β-D-glucopyranoside, which has anti-inflammatory and anti-tumor properties. It is also used in the synthesis of 2-(2-methoxyphenyl)benzo[b]thiophene, which has antifungal and antibacterial properties.
Propriétés
Formule moléculaire |
C14H11ClO3 |
|---|---|
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
(2-methoxyphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO3/c1-17-12-8-4-5-9-13(12)18-14(16)10-6-2-3-7-11(10)15/h2-9H,1H3 |
Clé InChI |
PEIYYNSPTJHVPY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
COC1=CC=CC=C1OC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)

![Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B285841.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)

![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)


![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)
